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molecular formula C11H15NO3 B8696061 Ethyl 2-amino-3-(3-hydroxyphenyl)propanoate CAS No. 34081-18-0

Ethyl 2-amino-3-(3-hydroxyphenyl)propanoate

Cat. No. B8696061
M. Wt: 209.24 g/mol
InChI Key: KWVNUXHFFRWCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901295B2

Procedure details

To 20 mL of EtOH at −5° C. was added, with stirring, 0.2 mL of SOCl2 slowly. The clear colorless solution was cooled to −5° C. and 510 mg of meta-Tyrosine was added. After 5 min, the resulting solution was refluxed overnight. The solution was concentrated to afford 157 as HCl salt (690 mg, 99%).
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Name
Yield
99%

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[CH:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([CH2:12][C@H:13]([NH2:17])[C:14]([OH:16])=[O:15])[CH:6]=1.[CH3:18][CH2:19]O>>[NH2:17][CH:13]([CH2:12][C:7]1[CH:6]=[CH:5][CH:10]=[C:9]([OH:11])[CH:8]=1)[C:14]([O:16][CH2:18][CH3:19])=[O:15].[ClH:3]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
510 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(C(=O)OCC)CC1=CC(=CC=C1)O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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